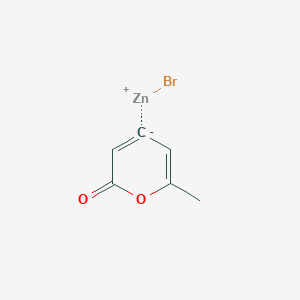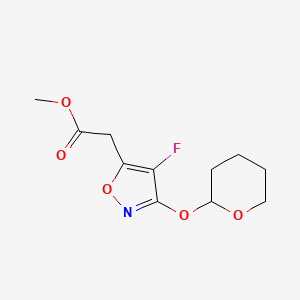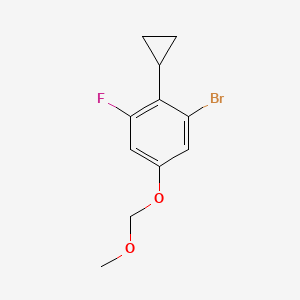
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Methoxymethoxylation: Addition of a methoxymethoxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Cyclopropylation might involve the use of cyclopropyl halides and a strong base. Fluorination can be done using fluorinating agents such as Selectfluor. Methoxymethoxylation typically involves the use of methoxymethyl chloride (MOM-Cl) and a base like triethylamine.
Industrial production methods would scale up these reactions, ensuring optimal yields and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity to certain targets, while the cyclopropyl group can influence its overall reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene include:
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene: Similar structure but without the cyclopropyl group, leading to different chemical properties.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a cyclopropyl group, which can significantly alter its chemical behavior and applications.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12BrFO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DLTRUVNMQZTAOK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)Br)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



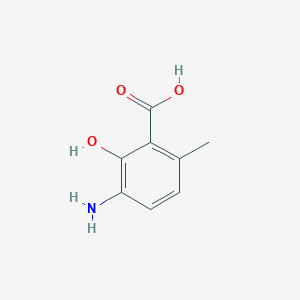
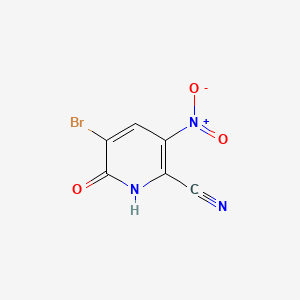
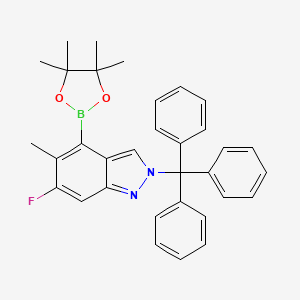
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
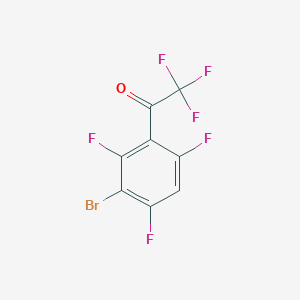
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
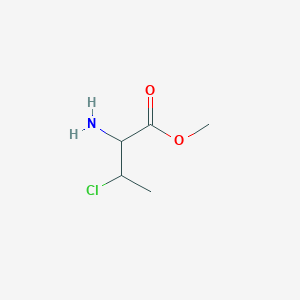
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
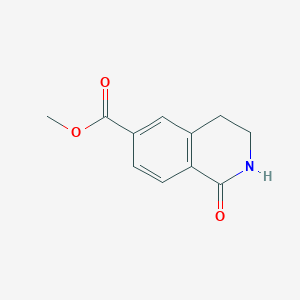
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
